1-Bromo-2-[(3-iodophenyl)ethynyl]benzene
Description
1-Bromo-2-[(3-iodophenyl)ethynyl]benzene is a halogenated aromatic compound featuring a benzene core substituted with a bromine atom at position 1 and an ethynyl group at position 2, which is further linked to a 3-iodophenyl moiety. This structure combines two heavy halogens (Br and I) with a rigid ethynyl spacer, making it a valuable intermediate in cross-coupling reactions, materials science, and pharmaceutical synthesis.
Properties
CAS No. |
832744-21-5 |
|---|---|
Molecular Formula |
C14H8BrI |
Molecular Weight |
383.02 g/mol |
IUPAC Name |
1-bromo-2-[2-(3-iodophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8BrI/c15-14-7-2-1-5-12(14)9-8-11-4-3-6-13(16)10-11/h1-7,10H |
InChI Key |
GHDFCJVKOWPMJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)I)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-[(3-iodophenyl)ethynyl]benzene can be synthesized through a multi-step process involving halogenation and coupling reactions. One common method involves the following steps:
Halogenation: Bromination of benzene to form bromobenzene.
Sonogashira Coupling: Coupling of bromobenzene with 3-iodophenylacetylene using a palladium catalyst and copper co-catalyst under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-[(3-iodophenyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the bromine or iodine atoms can be replaced by other substituents.
Coupling Reactions: Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Often used in Sonogashira coupling.
Base: Such as triethylamine or potassium carbonate, used to deprotonate the alkyne in coupling reactions.
Major Products
Substituted Benzene Derivatives: Products formed by replacing the halogen atoms with other functional groups.
Coupled Products: Complex aromatic compounds formed through coupling reactions.
Scientific Research Applications
1-Bromo-2-[(3-iodophenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[(3-iodophenyl)ethynyl]benzene in chemical reactions involves the activation of the benzene ring through the presence of halogen atoms, which makes it susceptible to electrophilic attack. The ethynyl group provides a site for coupling reactions, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Bromo-2-(phenylethynyl)benzene
- Structure : Lacks the iodine substituent on the terminal phenyl ring.
- Synthesis: Prepared via Sonogashira coupling of 1-bromo-2-iodobenzene with phenylacetylene using PdCl₂(PPh₃)₂ and CuI in THF/triethylamine .
- Reactivity : The absence of iodine limits its utility in subsequent oxidative coupling or halogen-exchange reactions. However, its ethynyl group enables further functionalization (e.g., cycloadditions or metal-catalyzed cross-couplings).
- Applications : Widely used as a precursor to polycyclic aromatic hydrocarbons (PAHs) and ligands in coordination chemistry .
1-Bromo-2-[2-(trimethylsilyl)ethynyl]benzene
- Structure : Features a trimethylsilyl (TMS)-protected ethynyl group instead of the 3-iodophenyl moiety.
- Synthesis : Derived from 1-bromo-2-iodobenzene via coupling with trimethylsilylacetylene, followed by desilylation to generate terminal alkynes for further reactions .
- Reactivity : The TMS group enhances stability and solubility in organic solvents but requires deprotection (e.g., with NaOH/MeOH) for subsequent modifications .
- Applications : A key intermediate in synthesizing silicon-containing conjugated polymers or protecting alkynes during multi-step syntheses .
1-Bromo-2-(4-methoxystyryl)benzene
- Structure : Replaces the ethynyl group with a styryl (vinyl-linked) 4-methoxyphenyl substituent.
- Synthesis : Synthesized via reductive cross-coupling of benzaldehydes, yielding a mixture of E- and Z-isomers (54% total yield) .
- Reactivity : The styryl group introduces geometric isomerism (E/Z), influencing photophysical properties and π-conjugation. The methoxy group enhances electron density, altering reactivity in electrophilic substitutions.
- Applications : Used in optoelectronic materials and as a model system for studying stereoselective transformations .
1-(Bromoethynyl)-4-nitrobenzene
- Structure : Contains a nitro group at the para-position and a bromoethynyl group directly attached to the benzene ring.
- Reactivity : The electron-withdrawing nitro group deactivates the ring, directing electrophilic attacks to specific positions. The bromoethynyl group is highly electrophilic, facilitating nucleophilic substitutions .
- Applications: Potential use in explosive precursors or as a building block for nitro-functionalized PAHs .
Data Tables
Table 2. Reactivity and Functionalization Pathways
| Compound | Reactive Sites | Typical Reactions |
|---|---|---|
| 1-Bromo-2-[(3-iodophenyl)ethynyl]benzene | C–Br, C–I, ethynyl π-system | Suzuki coupling, cycloadditions |
| 1-Bromo-2-(phenylethynyl)benzene | C–Br, ethynyl π-system | Heck reaction, alkyne oxidation |
| 1-Bromo-2-[2-(trimethylsilyl)ethynyl]benzene | C–Br, TMS-protected ethynyl | Deprotection, Sonogashira coupling |
| 1-Bromo-2-(4-methoxystyryl)benzene | C–Br, vinyl group | Electrophilic substitution, hydrogenation |
Research Findings and Implications
- Steric Considerations : The ethynyl spacer reduces steric hindrance compared to bulkier substituents (e.g., TMS), enabling efficient π-π stacking in supramolecular assemblies .
- Comparative Stability : Bromine’s lower electronegativity compared to iodine may result in slower oxidative degradation, as seen in bromo- versus iodoarenes under similar conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
